molecular formula C11H15BrN2O2S B3363964 5-bromo-N-cyclohexyl-3-Pyridinesulfonamide CAS No. 1086065-12-4

5-bromo-N-cyclohexyl-3-Pyridinesulfonamide

Cat. No.: B3363964
CAS No.: 1086065-12-4
M. Wt: 319.22 g/mol
InChI Key: PRFPBCVZQHDZLB-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-3-Pyridinesulfonamide is a chemical compound with the molecular formula C11H15BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-3-Pyridinesulfonamide typically involves the bromination of 3-pyridinesulfonamide followed by the introduction of the cyclohexyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-3-Pyridinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridinesulfonamides.

Scientific Research Applications

5-bromo-N-cyclohexyl-3-Pyridinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-3-Pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-pyridinesulfonamide: Lacks the cyclohexyl group, making it less hydrophobic.

    N-cyclohexyl-3-pyridinesulfonamide: Lacks the bromine atom, affecting its reactivity and binding properties.

Uniqueness

5-bromo-N-cyclohexyl-3-Pyridinesulfonamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical properties and potential biological activities. This combination enhances its versatility in various applications compared to its analogs.

Properties

IUPAC Name

5-bromo-N-cyclohexylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-9-6-11(8-13-7-9)17(15,16)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFPBCVZQHDZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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